molecular formula C12H18O B8273060 1-(3-Isobutylphenyl)ethanol

1-(3-Isobutylphenyl)ethanol

Cat. No.: B8273060
M. Wt: 178.27 g/mol
InChI Key: LNFZJMPPEBPBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Isobutylphenyl)ethanol is a secondary alcohol featuring a phenyl ring substituted with an isobutyl group at the para position and a hydroxyl-containing ethyl chain. This compound is structurally related to ibuprofen intermediates and impurities, as evidenced by its ethanone analog (1-(3-Isobutylphenyl)ethanone), which is listed as an ibuprofen synthesis impurity . The ethanol derivative’s hydroxyl group imparts distinct physicochemical properties, making it relevant in pharmaceutical synthesis and organic chemistry research. This article provides a detailed comparison of this compound with structurally similar phenyl ethanol derivatives, emphasizing substituent effects on molecular properties, synthesis, and applications.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-[3-(2-methylpropyl)phenyl]ethanol

InChI

InChI=1S/C12H18O/c1-9(2)7-11-5-4-6-12(8-11)10(3)13/h4-6,8-10,13H,7H2,1-3H3

InChI Key

LNFZJMPPEBPBCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=CC=C1)C(C)O

Origin of Product

United States

Comparison with Similar Compounds


Key Observations :

  • The methylsulfanyl substituent () introduces sulfur-based reactivity, while the methoxy group () contributes to resonance stabilization.

Physicochemical Properties

However, substituent effects can be inferred:

Compound Name Predicted Solubility Reactivity Insights
This compound High in non-polar solvents Susceptible to oxidation to ketone derivatives
1-(3-Nitrophenyl)ethanol Moderate in polar solvents Nitro group may undergo reduction reactions
1-(3-Chlorophenyl)-2-(isopropylamino)ethanol Variable (depends on pH) Amino group enables salt formation

Notes:

  • The hydroxyl group in all compounds facilitates hydrogen bonding, impacting boiling points and solubility .
  • Chlorine and nitro substituents may confer stability against enzymatic degradation, relevant in drug design .

Research Findings and Discussion

  • Electronic Effects : Nitro groups reduce electron density on the aromatic ring, altering reaction kinetics in electrophilic substitutions compared to electron-donating isobutyl groups .
  • Thermal Stability : Branched alkyl chains (e.g., isobutyl) enhance thermal stability relative to linear chains, as seen in ibuprofen-related compounds .

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